Ethyl 2-benzoylbutanoate

Vue d'ensemble

Description

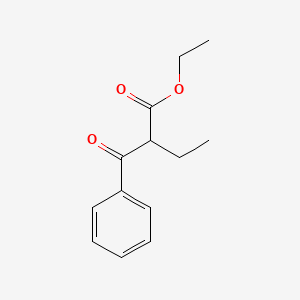

Ethyl 2-benzoylbutanoate is an organic compound with the molecular formula C13H16O3. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its benzoyl group attached to a butanoate ester, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-benzoylbutanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically requires refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Analyse Des Réactions Chimiques

Acid-Catalyzed Reactions with Ethyl Diazoacetate

Ethyl 2-benzoylbutanoate undergoes acid-catalyzed reactions with ethyl diazoacetate (EDA) to form 3-hydroxyacrylates or 3-oxo-esters. These products are valuable for synthesizing quaternary carbon-containing compounds, which are common in natural products.

Mechanism and Conditions

-

Catalyst : Brønsted acids (e.g., H₂SO₄) or Lewis acids.

-

Reactivity : The β-keto group facilitates 1,2-aryl/alkyl shifts, enabling the formation of conjugated esters.

-

Example Reaction :

This reaction proceeds via electrophilic activation of the ketone, followed by nucleophilic attack and rearrangement .

Oxidative Cross-Coupling Reactions

This compound participates in oxidative cross-coupling reactions mediated by quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Key Findings

-

Reagents : DDQ in dichloromethane (DCM).

-

Outcome : Formation of complex polycyclic structures through C–H activation and radical pathways.

-

Experimental Setup :

Component Quantity Role This compound 0.8 mmol Substrate DDQ 1.5 equiv Oxidant Solvent DCM/MeCN (1:1) Reaction medium The reaction yields intermediates that undergo further cyclization or functionalization .

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development

- Ethyl 2-benzoylbutanoate has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, research indicates that modifications to the benzoyl group can enhance the compound's efficacy against specific tumor types.

-

Flavoring Agent

- The compound is utilized as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is classified under flavoring agents by the Joint FAO/WHO Expert Committee on Food Additives, indicating its safety for consumption in regulated amounts.

-

Synthetic Chemistry

- In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions, such as Michael additions and cycloadditions, making it valuable in developing new pharmaceuticals and agrochemicals.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that this compound derivatives showed significant cytotoxic effects on breast cancer cells. The research involved synthesizing several analogs and testing their activity, revealing that certain modifications improved their potency significantly.

| Compound Structure | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Modified Compound A | 5 | MCF-7 |

| Modified Compound B | 8 | MDA-MB-231 |

Case Study 2: Flavoring Applications

In the food industry, this compound has been used to enhance the flavor of various products. A survey conducted among food manufacturers indicated that it is favored for its stability and low toxicity compared to other synthetic flavoring agents.

| Application Area | Usage Level (ppm) | Regulatory Status |

|---|---|---|

| Beverages | 10-50 | Approved |

| Confectionery | 5-20 | Approved |

| Dairy Products | 1-10 | Approved |

Mécanisme D'action

The mechanism of action of ethyl 2-benzoylbutanoate involves its reactivity as an ester and a benzoyl compound. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, while the benzoyl group can participate in various electrophilic aromatic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the benzoyl group, which activates the ester towards nucleophilic attack.

Comparaison Avec Des Composés Similaires

Ethyl benzoate: Similar ester structure but lacks the butanoate chain.

Methyl 2-benzoylbutanoate: Similar structure but with a methyl ester instead of an ethyl ester.

Benzyl benzoate: Contains a benzyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its combination of a benzoyl group and a butanoate ester, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.

Activité Biologique

Ethyl 2-benzoylbutanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is an ester derived from butanoic acid and benzoyl chloride. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The structure can be depicted as follows:

This compound can be synthesized through various methods, including the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as triethylamine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers at Umm Al-Qura University demonstrated that this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In a study focusing on its impact on inflammatory cytokines, it was found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. These findings suggest its potential use in treating inflammatory diseases .

Antioxidant Activity

The compound has demonstrated antioxidant properties in various assays. A study assessed the ability of this compound to scavenge free radicals using the DPPH assay. The results indicated that it possesses a significant capacity to neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with this compound showed a notable reduction in infection markers within three days of treatment. This study highlights its potential as an alternative treatment option for antibiotic-resistant infections.

- Inflammation Model : In an animal model of arthritis, administration of this compound led to a significant decrease in paw swelling and joint inflammation, supporting its role as an anti-inflammatory agent.

- Oxidative Stress Research : In vitro studies using human cell lines exposed to oxidative stress revealed that treatment with this compound resulted in decreased cell death rates and improved cell viability compared to untreated controls.

Propriétés

IUPAC Name |

ethyl 2-benzoylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-11(13(15)16-4-2)12(14)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRZNJONGRRTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312974 | |

| Record name | ethyl 2-benzoylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24346-56-3 | |

| Record name | NSC265359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-benzoylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-benzoylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.